molecular formula C17H22FN5O2S B4668071 6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine

6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B4668071
M. Wt: 379.5 g/mol
InChI Key: YNCSIYXUHWMHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound, also known as TAK-659, belongs to the class of pyrimidine-derived kinase inhibitors and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine involves the inhibition of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting their activity, 6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine can induce apoptosis (programmed cell death) in cancer cells and suppress the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine are still being studied. However, preclinical studies have shown that this compound can inhibit the growth of cancer cells and reduce the severity of autoimmune disorders in animal models. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine in lab experiments is its specificity for certain kinases. This allows researchers to target specific signaling pathways and study their effects on cell growth and survival. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine. One area of interest is in the development of new drugs that target multiple kinases, including BTK, ITK, and TEC kinase. Another direction is in the development of new formulations that improve the solubility and bioavailability of this compound. Finally, further studies are needed to fully understand the biochemical and physiological effects of 6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine and its potential applications in the treatment of cancer and autoimmune disorders.
In conclusion, 6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine is a promising compound that has shown potential in the development of new drugs for the treatment of cancer and autoimmune disorders. Its specificity for certain kinases and favorable safety profile make it an attractive candidate for targeted therapy. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.

Scientific Research Applications

The potential applications of 6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine in scientific research are vast. One of the primary areas of interest is in the development of new drugs for the treatment of cancer and autoimmune disorders. 6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine has been shown to inhibit the activity of several kinases that are involved in the proliferation and survival of cancer cells, making it a promising candidate for targeted therapy.

properties

IUPAC Name

6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O2S/c1-13-19-16(21(2)3)12-17(20-13)22-8-10-23(11-9-22)26(24,25)15-7-5-4-6-14(15)18/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCSIYXUHWMHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.